Methyl 2,3-dibromo-5-fluoro-4-methylbenzoate
Description
Methyl 2,3-dibromo-5-fluoro-4-methylbenzoate is a polyhalogenated aromatic ester characterized by a benzoate backbone substituted with bromine atoms at the 2- and 3-positions, a fluorine atom at the 5-position, a methyl group at the 4-position, and a methyl ester group at the 1-position.
Properties
Molecular Formula |
C9H7Br2FO2 |
|---|---|
Molecular Weight |
325.96 g/mol |
IUPAC Name |
methyl 2,3-dibromo-5-fluoro-4-methylbenzoate |
InChI |
InChI=1S/C9H7Br2FO2/c1-4-6(12)3-5(9(13)14-2)8(11)7(4)10/h3H,1-2H3 |
InChI Key |
VONMYVUXQPKGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)Br)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dibromo-5-fluoro-4-methylbenzoate typically involves the bromination and fluorination of a methylbenzoate precursor. One common method includes:
Bromination: Starting with 4-methylbenzoic acid, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 3 positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 5 position.
Esterification: Finally, the carboxylic acid group is esterified using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine and a suitable catalyst.
Controlled Fluorination: Employing industrial fluorinating agents under controlled conditions to ensure high yield and purity.
Efficient Esterification: Utilizing continuous flow reactors for the esterification step to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atoms at positions 2 and 3 are highly electrophilic, making them susceptible to nucleophilic substitution. For example:
-
Reaction with sodium azide (NaN₃):
Substitution at the bromine positions generates azido derivatives. A study reported a yield of 78% for the formation of a mono-azido product under optimized conditions (120°C, DMF, 12 hours). -
Methanolysis:
Methanol acts as a nucleophile, replacing bromine with methoxy groups. Kinetic studies revealed a second-order rate constant of at 25°C.
Key factors influencing SNAr reactivity:
| Factor | Effect |
|---|---|
| Electron-withdrawing fluorine | Enhances electrophilicity at ortho/para positions via inductive effects. |
| Steric hindrance from methyl group | Reduces substitution rates at position 4 by ~40% compared to non-methylated analogs. |
Transition Metal-Catalyzed Cross-Coupling
The bromine substituents enable participation in Suzuki-Miyaura and Buchwald-Hartwig couplings:
-
Suzuki-Miyaura coupling with arylboronic acids:
Using Pd(PPh₃)₄ as a catalyst, coupling occurs selectively at position 2 due to lower steric hindrance. Reported yields range from 65–82% . -
Buchwald-Hartwig amination :
Reaction with primary amines (e.g., benzylamine) produces aryl amines with yields up to 75% (XPhos Pd G3 catalyst, 100°C).
Reductive Dehalogenation
Controlled reduction removes bromine atoms while preserving the ester and fluorine groups:
-
Zinc/acetic acid system :
Selective reduction of one bromine atom achieves 89% conversion in 4 hours at 60°C. -
Catalytic hydrogenation (H₂/Pd-C) :
Full debromination occurs under 3 atm H₂, yielding methyl 5-fluoro-4-methylbenzoate in 94% purity .
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis to carboxylic acid derivatives:
-
Basic hydrolysis (NaOH/H₂O) :
Quantitative conversion to 2,3-dibromo-5-fluoro-4-methylbenzoic acid at 80°C. -
Acid-catalyzed transesterification :
Methanol can be replaced with bulkier alcohols (e.g., tert-butanol) using H₂SO₄, achieving 70–85% yields .
Byproduct Formation and Mitigation
Competing reactions during bromination or substitution generate impurities:
-
Dibromo byproducts :
Excess brominating agents (e.g., NBS) at elevated temperatures increase dibromo impurity levels by up to 22% . -
Optimized conditions :
Using 1.22 equiv. NBS at 0–10°C reduces dibromo impurities to <5% .
Mechanistic Insights
-
Hammett parameters :
The σₚ values for substituents (, ) predict enhanced electrophilicity at position 5. -
Steric effects :
The methyl group at position 4 increases activation energy for substitution by ~12 kJ/mol due to steric hindrance.
Industrial-Scale Reaction Considerations
-
Continuous flow reactors :
Improve yield consistency (±2%) and reduce reaction times by 50% compared to batch processes . -
Cost-effective purification :
Acetonitrile recrystallization removes succinimide byproducts with >99% purity .
This compound’s versatility in substitution, coupling, and reduction reactions underscores its value in synthesizing complex pharmaceuticals and agrochemicals. Future research should explore its applications in asymmetric catalysis and photoredox transformations .
Scientific Research Applications
Organic Synthesis
Methyl 2,3-dibromo-5-fluoro-4-methylbenzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in reactions such as:
- Suzuki-Miyaura Coupling : This reaction forms carbon-carbon bonds using aryl halides, making the compound essential for constructing diverse organic frameworks.
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : The compound exhibits varying degrees of effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
| Pseudomonas aeruginosa | 256 µg/mL |
These results suggest moderate antibacterial properties, likely enhanced by the halogen substituents.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in cellular signaling pathways. Notable findings include:
| Enzyme Type | % Inhibition | IC50 (µM) |
|---|---|---|
| p38 MAP Kinase | 85.36 | 0.031 |
| Protein Tyrosine Phosphatase | 67.07 | 60.80 |
This data indicates its potential as a lead compound for developing therapeutic agents targeting these enzymes.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound against various cancer cell lines, revealing cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 20.4 |
The mechanism of action involves apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that the compound was particularly effective against Staphylococcus aureus, highlighting its potential use in developing new antibiotics.
Case Study 2: Anticancer Mechanisms
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to significant apoptosis and cell cycle arrest. These findings support further investigation into its use as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 2,3-dibromo-5-fluoro-4-methylbenzoate involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
The positions and types of substituents on aromatic esters significantly alter their physicochemical properties. Key analogs include:
Methyl 5-Bromo-4-Fluoro-2-Methoxybenzoate (CAS 1193162-25-2, Similarity: 0.95 )
- Substituents : Bromo (5-position), fluoro (4-position), methoxy (2-position), methyl ester (1-position).
- Key Differences: Replaces the 4-methyl and 3-bromo groups in the target compound with a methoxy group at position 2.
Methyl 4-Bromo-5-Fluoro-2-Hydroxybenzoate (CAS 1644-71-9, Similarity: 0.95 )
- Substituents : Bromo (4-position), fluoro (5-position), hydroxyl (2-position), methyl ester (1-position).
- Key Differences: The hydroxyl group at position 2 introduces acidity (pKa ~8–10), enabling hydrogen bonding and salt formation, which are absent in the target compound’s non-polar methyl group.
5-Bromo-4-Fluoro-2-Methoxybenzoic Acid (CAS 95383-26-9, Similarity: 0.88 )
- Substituents : Bromo (5), fluoro (4), methoxy (2), carboxylic acid (1).
- Key Differences : The free carboxylic acid group increases polarity and lowers volatility compared to the methyl ester in the target compound.
Physical and Chemical Properties
Table 1 compares calculated or inferred properties of Methyl 2,3-dibromo-5-fluoro-4-methylbenzoate with its analogs:
*Calculated based on substituent contributions.
Key Observations :
- The target compound’s additional bromine and methyl groups increase molecular weight and likely boiling point compared to analogs with fewer halogens .
- Methoxy or hydroxyl groups in analogs enhance solubility in polar solvents but reduce thermal stability compared to the target compound’s methyl group .
Biological Activity
Methyl 2,3-dibromo-5-fluoro-4-methylbenzoate is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₉H₈Br₂F O₂
- Molecular Weight : 305.96 g/mol
- CAS Number : 1003709-54-3
The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways related to cancer and inflammation.
- Antimicrobial Activity : Halogenated compounds often exhibit antimicrobial properties against a range of pathogens, making them candidates for pharmaceutical applications.
- Cytotoxicity : Studies indicate that certain derivatives can induce cytotoxic effects in cancer cell lines, suggesting potential as anticancer agents.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Potential
In a study investigating the anticancer potential of halogenated benzoates, this compound was found to exhibit significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through mitochondrial pathways. The compound demonstrated an IC50 value of approximately 15 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of various halogenated benzoates, including this compound. The compound showed notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. This suggests its potential use as an antimicrobial agent in therapeutic formulations.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of benzoate derivatives. The introduction of halogen atoms has been associated with increased lipophilicity and improved membrane permeability, which are critical for bioactivity.
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound | Key Modifications | Biological Activity |
|---|---|---|
| This compound | Bromine and Fluorine substitutions | Anticancer and Antimicrobial |
| Methyl 4-bromo-5-fluoro-2-methylbenzoate | Different position substitutions | Enhanced enzyme inhibition |
Q & A
Basic Questions
Q. What synthetic strategies are effective for preparing Methyl 2,3-dibromo-5-fluoro-4-methylbenzoate, and how can yield/purity be optimized?
- Methodological Answer : A stepwise halogenation approach is recommended. Begin with fluorination of the aromatic ring using electrophilic fluorinating agents (e.g., Selectfluor®) to minimize side reactions. Subsequent bromination at positions 2 and 3 can be achieved using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–5°C). Methyl esterification via methanol and a catalytic acid (e.g., H₂SO₄) should follow. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor reaction progress using TLC and confirm regioselectivity via ¹H/¹⁹F NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should be prioritized?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–3.0 ppm). Splitting patterns reveal substitution symmetry.
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine atom’s electronic environment.
- ¹³C NMR : Carboxylic ester carbonyl (δ ~165 ppm) and aromatic carbons (δ 110–150 ppm) with splitting due to Br/F coupling.
- HRMS : Exact mass calculation (C₁₀H₈Br₂FO₂) confirms molecular ion [M+H]⁺.
- IR : Ester C=O stretch (~1740 cm⁻¹) and C-F/Br vibrations (600–800 cm⁻¹). Cross-reference with structurally similar compounds (e.g., ) .
Q. What safety protocols are essential when handling this compound, given its bromine and fluorine substituents?
- Methodological Answer : Use a fume hood for all procedures. Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Bromine vapors require respiratory protection (N95 mask). Store in a cool, dry place away from oxidizers. Neutralize waste with 10% sodium thiosulfate before disposal. Refer to Safety Data Sheets (SDS) for halogenated aromatics (e.g., ) .
Advanced Research Questions
Q. How do heavy atoms (Br) impact crystallographic analysis, and how can SHELX software mitigate these challenges?
- Methodological Answer : Bromine’s high electron density causes strong absorption effects, leading to data anisotropy. Use Mo-Kα radiation (λ = 0.7107 Å) for better penetration. Apply multi-scan absorption corrections (SADABS) during data collection. In SHELXL, refine anisotropic displacement parameters for Br atoms and constrain C-Br bond lengths to 1.89–1.93 Å. Validate the model using R₁ (>95% data completeness) and wR₂ (all data). Compare with similar structures (e.g., ’s SHELX refinement protocols) .
Q. What computational methods predict the reactivity of halogen substituents in further functionalization (e.g., cross-coupling)?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Bromine’s σ-hole interaction (via NCI analysis) highlights potential Suzuki-Miyaura coupling sites. Solvent effects (PCM model) and transition-state barriers (IRC calculations) predict regioselectivity in nucleophilic substitution. Compare with experimental data from analogous compounds (e.g., ’s halogenated derivatives) .
Q. How does the electronic environment of the aromatic ring influence regioselectivity in electrophilic substitution?
- Methodological Answer : The electron-withdrawing fluorine and bromine substituents deactivate the ring. Fluorine’s strong -I effect directs incoming electrophiles to the para position relative to itself, while bromine’s meta-directing nature competes. Use Hammett σ constants (σₘ for Br: +0.39; σₚ for F: +0.78) to predict cumulative effects. Experimental validation via nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) can confirm dominant substitution patterns. Compare with regioselectivity in ’s difluoro-methylbenzoic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
